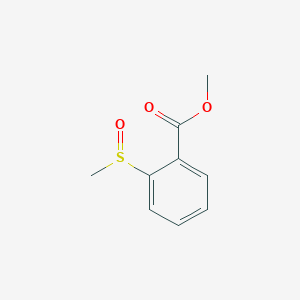

Methyl 2-(methylsulfinyl)benzenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylsulfinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYIFWRUTZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377206 | |

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-73-1 | |

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate

This guide provides a comprehensive overview of the synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document details the scientific principles, experimental protocols, and critical parameters involved in the efficient and selective preparation of this sulfoxide.

Introduction: The Significance of this compound

This compound is a valuable organic compound characterized by a methylsulfinyl group attached to a benzoate structure. Sulfoxides, in general, are pivotal intermediates in organic synthesis due to the unique reactivity of the sulfinyl group, which can act as a chiral auxiliary, a leaving group, or be further oxidized to a sulfone. The strategic placement of the methylsulfinyl and ester functionalities on the benzene ring makes this molecule a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The primary synthetic challenge lies in the selective oxidation of the corresponding thioether, Methyl 2-(methylthio)benzoate. The key is to achieve high conversion to the sulfoxide while minimizing the over-oxidation to the corresponding sulfone, Methyl 2-(methylsulfonyl)benzenecarboxylate. This guide will focus on a robust and environmentally conscious approach to this transformation.

Synthetic Strategy: A Two-Step Approach

The most common and practical synthesis of this compound is a two-step process. The first step involves the preparation of the thioether precursor, Methyl 2-(methylthio)benzoate, followed by its selective oxidation to the target sulfoxide.

Chemical properties of Methyl 2-(methylsulfinyl)benzenecarboxylate

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(methylsulfinyl)benzenecarboxylate

Introduction: Unveiling a Versatile Synthetic Building Block

This compound (CAS No. 4850-73-1) is a bifunctional organic molecule that holds considerable potential for researchers in synthetic chemistry and drug development. Its structure, featuring a methyl sulfoxide group positioned ortho to a methyl ester on a benzene ring, presents a unique combination of reactivity and stereochemical properties. The sulfoxide moiety, a cornerstone in medicinal chemistry, can act as a hydrogen bond acceptor, a chiral auxiliary, or a metabolic soft spot, while the ester provides a convenient handle for further molecular elaboration.[1][2] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, providing a technical resource for scientists aiming to leverage this compound in their research.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. While some experimental data for this compound is limited, we can consolidate the known information and provide expert predictions for its spectral characteristics.

Physical Properties

The available physicochemical data for this compound are summarized below. It is important to note that key data points such as melting point and specific solubility are not yet widely reported in the literature.

| Property | Value | Source |

| CAS Number | 4850-73-1 | [3] |

| Molecular Formula | C₉H₁₀O₃S | [3] |

| Molecular Weight | 198.24 g/mol | [3] |

| Boiling Point | 362.9 °C at 760 mmHg | N/A |

| Density | 1.29 g/cm³ | N/A |

| Flash Point | 173.2 °C | N/A |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Purity (Typical) | >95% | [3] |

Predicted Spectroscopic Data

Lacking published spectra, we can predict the key analytical signatures for this molecule based on its structure and data from analogous compounds, such as methyl benzoate and various aryl sulfoxides.[4][5] This predictive analysis is a crucial first step for any researcher working with a novel or sparsely characterized compound.

-

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the ester, deshielded by the carbonyl group.

-

δ ~ 7.5-7.8 ppm (m, 3H): Remaining aromatic protons. The ortho-sulfinyl group will influence their chemical shifts, leading to a complex multiplet.

-

δ ~ 3.9 ppm (s, 3H): Methyl protons of the ester group (COOCH₃).

-

δ ~ 2.8 ppm (s, 3H): Methyl protons of the sulfinyl group (S(O)CH₃). The sulfoxide oxygen causes a downfield shift compared to a thioether.

-

-

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~ 166 ppm: Carbonyl carbon of the ester.

-

δ ~ 145 ppm: Aromatic carbon attached to the sulfinyl group (ipso-carbon).

-

δ ~ 125-135 ppm: Aromatic carbons.

-

δ ~ 130 ppm: Aromatic carbon attached to the ester group (ipso-carbon).

-

δ ~ 52 ppm: Methyl carbon of the ester.

-

δ ~ 43 ppm: Methyl carbon of the sulfinyl group.

-

-

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

-

~1720 cm⁻¹ (strong, sharp): C=O stretch of the ester.

-

~1040 cm⁻¹ (strong): S=O stretch of the sulfoxide.

-

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretching (methyl groups).

-

~1600, 1480 cm⁻¹ (medium): Aromatic C=C stretching.

-

-

Mass Spectrometry (Predicted, EI):

-

m/z = 198: Molecular ion (M⁺).

-

m/z = 183: Loss of a methyl group (M⁺ - CH₃).

-

m/z = 167: Loss of a methoxy group (M⁺ - OCH₃).

-

m/z = 135: Loss of the sulfinylmethyl group (M⁺ - SOCH₃).

-

Synthesis and Purification

This compound is most logically prepared via a two-step sequence starting from commercially available 2-(methylthio)benzoic acid. This involves an initial esterification followed by a selective oxidation of the thioether.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Methyl 2-(methylthio)benzoate

-

Rationale: A standard Fischer esterification is employed. Using methanol as both the solvent and reagent drives the equilibrium towards the product. Sulfuric acid is a cost-effective and powerful catalyst for this transformation.[6][7]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-(methylthio)benzoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 equivalents, serving as solvent).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-(methylthio)benzoate, which has a reported melting point of 64-66 °C.

-

Step 2: Synthesis of this compound

-

Rationale: Selective oxidation of the electron-rich thioether to a sulfoxide can be achieved with various oxidants. A combination of hydrogen peroxide in acetic acid is an effective and common method that avoids over-oxidation to the sulfone when conditions are controlled.[4][8]

-

Procedure:

-

Dissolve the purified Methyl 2-(methylthio)benzoate (1.0 eq) from Step 1 in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the consumption of the starting thioether.

-

Quench the reaction by pouring it into a cold, saturated solution of sodium sulfite to destroy any excess peroxide.

-

Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the sulfoxide functional group, with its reactivity profile influenced by the ortho-ester substituent.

Oxidation to the Sulfone

The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents or more forcing conditions.

-

Causality: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate readily provide the additional oxygen atom. This transformation is often irreversible and converts the chiral sulfoxide center into an achiral sulfone.

-

Significance: In drug development, converting a sulfoxide to a sulfone can drastically alter its pharmacological profile, including its solubility, metabolic stability, and receptor binding affinity.[1]

Caption: Oxidation of the sulfoxide to a sulfone.

Reduction to the Thioether

The sulfoxide can be deoxygenated back to the parent thioether.

-

Causality: A variety of reducing agents can accomplish this, ranging from phosphorus-based reagents to silanes catalyzed by transition metals.[9][10] This reaction is synthetically useful for removing the sulfoxide group after it has served its purpose, for example, as a directing group or chiral auxiliary.

-

Significance: This reduction is a key step if the sulfoxide is used as an intermediate in a multi-step synthesis where the final target requires the thioether functionality.

Caption: Reduction of the sulfoxide to a thioether.

The Pummerer Rearrangement

This is a classic reaction of sulfoxides bearing an α-proton, converting them into α-acyloxy thioethers upon treatment with an acid anhydride.[11]

-

Mechanism & Causality:

-

The sulfoxide oxygen is acylated by an anhydride (e.g., acetic anhydride), making it a good leaving group.

-

A base (often the acetate counter-ion) removes a proton from the α-methyl group, forming a sulfur ylide.

-

This ylide collapses, eliminating the acyloxy group and forming a transient, highly electrophilic thionium ion.

-

The acetate ion then attacks the thionium ion at the carbon, resulting in the final α-acetoxy thioether product.[12]

-

-

Significance: The Pummerer rearrangement is a powerful tool for α-functionalization of sulfides (via the sulfoxide). It allows for the introduction of various nucleophiles at the carbon adjacent to the sulfur atom, opening pathways to complex molecular architectures.[13]

Caption: Key stages of the Pummerer Rearrangement.

Potential Applications in Drug Discovery and Synthesis

While specific applications of this compound are not yet prevalent in the literature, its structural motifs suggest significant potential as a versatile intermediate.

-

Scaffold for Bioactive Molecules: Sulfur-containing heterocycles are ubiquitous in pharmaceuticals.[1][14] This compound can serve as a starting point for the synthesis of novel benzothiophene or related heterocyclic systems, which are known to possess a wide range of biological activities.[15][16]

-

Chiral Synthesis: The sulfoxide group is chiral at the sulfur atom. Enantiomerically pure versions of this compound could be used as chiral auxiliaries to direct stereoselective reactions on adjacent parts of the molecule.

-

Pro-drug and Metabolic Design: The sulfoxide group can be a site of metabolic transformation (either reduction or oxidation). This property can be exploited in pro-drug design, where the sulfoxide is metabolized in vivo to release an active thioether or sulfone.[2]

-

Intermediate for Further Functionalization: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing attachment points for building more complex molecules. The aromatic ring can also undergo further electrophilic substitution, directed by the existing substituents.

Safe Handling and Storage

-

Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

-

Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to high heat and incompatible materials.

References

-

[17] Google Patents. (n.d.). Method for preparing methylthio benzoic acid. Retrieved January 17, 2026, from

-

[4] ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... Retrieved January 17, 2026, from [Link]

-

[9] Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved January 17, 2026, from [Link]

-

[8] Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 17, 2026, from [Link]

-

[15] ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved January 17, 2026, from [Link]

-

[1] He, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 15(5), 634-653.

-

[18] SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

[16] Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved January 17, 2026, from [Link]

-

[13] National Institutes of Health. (2025). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Retrieved January 17, 2026, from [Link]

-

[19] Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved January 17, 2026, from [Link]

-

[20] MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 17, 2026, from [Link]

-

[7] SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 17, 2026, from [Link]

-

[12] Oxford Academic. (n.d.). Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Retrieved January 17, 2026, from [Link]

-

[10] RSC Publishing. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 17, 2026, from [Link]

-

[21] National Institutes of Health. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved January 17, 2026, from [Link]

-

**** Wikipedia. (n.d.). Methyl benzoate. Retrieved January 17, 2026, from [Link]

-

**** National Institutes of Health. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via-rearrangement. Retrieved January 17, 2026, from [Link]

-

**** International Journal of Innovative Science and Research Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved January 17, 2026, from [Link]

-

**** MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 17, 2026, from [Link]

-

[2] ResearchGate. (2025). Sulfoxides in medicine. Retrieved January 17, 2026, from [Link]

-

**** ACS Publications. (n.d.). Reduction of alkyl aryl sulfoxides by iodide ions in acid solutions. Retrieved January 17, 2026, from [Link]

-

[14] National Institutes of Health. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved January 17, 2026, from [Link]

Sources

- 1. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 2-(methylthio)benzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a2bchem.com [a2bchem.com]

- 11. indiamart.com [indiamart.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 14. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 15. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Showing Compound 2-Methylpropyl benzoate (FDB020365) - FooDB [foodb.ca]

- 18. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Methyl-2-butene(513-35-9) 13C NMR [m.chemicalbook.com]

- 20. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to CAS Number 4850-73-1

To the esteemed community of researchers, scientists, and drug development professionals,

In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, there are occasions where a specific identifier does not correspond to a known or publicly documented substance. Our comprehensive investigation into CAS number 4850-73-1 has revealed it to be one such instance.

Extensive searches across major chemical databases and scientific literature have yielded no information for a compound assigned this specific CAS number. This indicates that CAS number 4850-73-1 may be an invalid identifier, a number that was allocated and later withdrawn, or it may pertain to a substance that is not available in the public domain.

The integrity of scientific research relies on verifiable and reproducible data. As such, we cannot, in good faith, generate a technical guide on the properties and uses of a compound for which no verifiable information exists. Attempting to do so would be speculative and counterproductive to the rigorous standards of the scientific community.

We encourage researchers who have encountered this CAS number in their work to double-check the identifier for any potential typographical errors. A single digit can lead to a completely different and valid chemical entity. Should you possess any internal or proprietary documentation pertaining to CAS number 4850-73-1, we would be interested in reviewing it, under appropriate confidentiality agreements, to assist in its characterization.

Our commitment remains to provide accurate, evidence-based scientific information. In the absence of any data for CAS number 4850-73-1, we must conclude that a technical guide on its properties and uses cannot be produced at this time. We will continue to monitor scientific databases and will update our records should any information on this CAS number become publicly available.

We appreciate your understanding and remain at your service for inquiries regarding other, well-documented chemical compounds.

Proposed Mechanism of Action of Methyl 2-(methylsulfinyl)benzenecarboxylate

An In-Depth Technical Guide to the

Preamble: Charting a Course into Unexplored Territory

In the landscape of pharmacological research, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Methyl 2-(methylsulfinyl)benzenecarboxylate presents itself as such a candidate—a molecule with a deceptively simple structure that, upon closer inspection, reveals a confluence of functional groups with known biological relevance. This technical guide is designed for researchers, scientists, and drug development professionals, and it moves beyond a simple recitation of facts. Given the current scarcity of direct research on this specific compound, this document is structured as a forward-looking scientific treatise. It puts forth a primary hypothesized mechanism of action, grounded in robust evidence from structurally analogous compounds, and outlines the rigorous experimental frameworks required for its validation. As your Senior Application Scientist, I will guide you through the scientific rationale, the proposed molecular interactions, and the self-validating experimental protocols necessary to elucidate the therapeutic potential of this intriguing molecule.

Molecular Profile and Rationale for Investigation

This compound is a small organic molecule characterized by a benzene ring substituted with a methyl ester and a methylsulfinyl (sulfoxide) group at the ortho position.

| Property | Value |

| IUPAC Name | methyl 2-(methylsulfinyl)benzoate |

| Molecular Formula | C₉H₁₀O₃S |

| CAS Number | 4850-73-1 |

The rationale for a deep mechanistic dive into this compound stems from the well-documented activities of its core components:

-

The Sulfoxide Group: This functional group is a cornerstone in modern pharmacology. It is present in blockbuster drugs like the proton-pump inhibitor esomeprazole and the wakefulness-promoting agent armodafinil[1][2]. The sulfur atom in a sulfoxide is a chiral center, meaning the compound can exist as two distinct enantiomers, which may possess different biological activities and metabolic fates. The sulfoxide moiety can also participate in redox reactions and is a key feature in molecules designed to inhibit specific enzymes[2][3].

-

The Benzoic Acid Ester Scaffold: Benzoic acid and its derivatives are known for a wide spectrum of biological effects, including antimicrobial and anti-inflammatory properties[4][5]. Critically, recent research has demonstrated that benzoic acid esters can be engineered to selectively target mitochondria in cancer cells, inducing apoptosis by disrupting cellular energy metabolism[6]. Furthermore, benzoic acid derivatives have been identified as modulators of the proteostasis network, a key cellular maintenance system that becomes dysfunctional in aging and disease[7].

The strategic placement of these two groups on a benzene ring suggests the potential for synergistic or novel pharmacological activities. This guide will focus on the most promising hypothesis based on current literature.

Primary Hypothesized Mechanism of Action: Selective Inhibition of Carbonic Anhydrases

The most compelling mechanistic hypothesis for this compound is its action as an inhibitor of human carbonic anhydrases (hCAs). This hypothesis is built upon strong evidence from a closely related structural analog.

A recent study detailed the design and synthesis of a library of compounds based on a 2-(benzylsulfinyl)benzoic acid scaffold, which were found to be selective inhibitors of hCA isoforms, particularly the tumor-associated hCA IX and XII[8][9]. These enzymes are critical for pH regulation in cancer cells. Under the hypoxic (low oxygen) conditions typical of solid tumors, cancer cells upregulate hCA IX and XII to manage the acidic environment created by their high metabolic rate. By inhibiting these enzymes, the cancer cells' ability to survive and proliferate is compromised.

While the aforementioned study found that the methyl ester derivatives of the 2-(benzylsulfinyl)benzoic acid scaffold showed reduced activity compared to their carboxylic acid counterparts, this does not disqualify this compound as a potential therapeutic agent[8]. It suggests two possibilities:

-

Direct, Albeit Weaker, Inhibition: The compound may directly bind to and inhibit hCAs, perhaps with a different selectivity profile than its carboxylic acid analog.

-

Pro-drug Activity: The methyl ester may act as a pro-drug. The ester group could enhance cell permeability and bioavailability. Once inside the body or target cells, it could be hydrolyzed by esterase enzymes to release the more active carboxylic acid form, 2-(methylsulfinyl)benzoic acid .

The proposed interaction with the hCA active site involves the sulfoxide group coordinating with the zinc ion that is essential for the enzyme's catalytic activity, thereby blocking its function.

Caption: Proposed interaction of this compound with the hCA IX active site.

Experimental Validation Frameworks

To rigorously test our primary hypothesis and explore the pro-drug potential, a series of self-validating experimental protocols are proposed.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This experiment will directly measure the inhibitory activity of this compound and its corresponding carboxylic acid against key hCA isoforms.

Objective: To determine the inhibitory constants (Ki) of the test compounds for hCA I, II, IX, and XII.

Methodology:

-

Reagent Preparation:

-

Recombinantly express and purify human CA I, II, IX, and XII.

-

Prepare a stock solution of the test compound (this compound) and the control compound (2-(methylsulfinyl)benzoic acid) in DMSO.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA).

-

Prepare assay buffer (e.g., Tris-HCl, pH 7.4).

-

-

Assay Procedure (Spectrophotometric):

-

In a 96-well plate, add increasing concentrations of the test compound or control.

-

Add a fixed concentration of the respective hCA isoenzyme to each well.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NPA substrate.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2: Pro-drug Conversion Assay using Human Liver Microsomes

This experiment will determine if the methyl ester is hydrolyzed to the carboxylic acid in a biologically relevant system.

Objective: To assess the metabolic stability of this compound and detect the formation of its carboxylic acid metabolite.

Methodology:

-

Reaction Setup:

-

Thaw human liver microsomes (HLM) on ice.

-

Prepare an NADPH-regenerating system.

-

In a microcentrifuge tube, combine HLM, buffer, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

-

Metabolic Reaction:

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis (LC-MS/MS):

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor for the disappearance of the parent compound (the methyl ester) and the appearance of the metabolite (the carboxylic acid).

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining over time.

-

Calculate the in vitro half-life (t₁/₂) of the compound.

-

Quantify the formation of the metabolite over time.

-

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 2-(methylsulfinyl)benzenecarboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(methylsulfinyl)benzenecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from closely related analogous compounds, ensuring a robust and scientifically sound interpretation.

Introduction

This compound, with the chemical formula C₉H₁₀O₃S, is an organic compound featuring both a methyl ester and a methylsulfinyl group attached to a benzene ring in an ortho substitution pattern. The presence and proximity of these functional groups create a unique electronic environment, making a thorough spectroscopic analysis essential for unambiguous structural confirmation and for understanding its chemical behavior. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification and characterization in complex matrices.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of this compound dictates its spectroscopic output. The ortho-disubstituted aromatic ring, the methyl ester, and the chiral sulfoxide group each contribute distinct signals in NMR, IR, and MS analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for the title compound, the following analysis is based on established chemical shift principles and data from analogous structures, such as methyl 2-(methylthio)benzoate and various aryl methyl sulfoxides.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-3, H-4, H-5, H-6) | 7.2 - 8.2 | Multiplet | 4H |

| Ester Methyl Protons (-OCH₃) | ~3.9 | Singlet | 3H |

| Sulfinyl Methyl Protons (-S(O)CH₃) | ~2.7 | Singlet | 3H |

The aromatic region will exhibit a complex multiplet pattern due to the ortho-disubstitution. The electron-withdrawing nature of both the ester and sulfinyl groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The methyl protons of the ester group are deshielded by the adjacent oxygen atom, while the methyl protons of the sulfinyl group are influenced by the electronegative oxygen and the sulfur atom.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be recorded at 75 or 125 MHz in CDCl₃.

Data Interpretation: The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Aromatic Carbons (C-1 to C-6) | 124 - 143 |

| Ester Methyl Carbon (-OCH₃) | ~52 |

| Sulfinyl Methyl Carbon (-S(O)CH₃) | ~44 |

The carbonyl carbon of the ester will appear at a characteristic downfield shift. The six aromatic carbons are expected to show distinct signals due to the lack of symmetry. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The methyl carbons of the ester and sulfinyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

Data Interpretation: The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1715 - 1730 | Strong |

| S=O Stretch (Sulfoxide) | 1030 - 1070 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

The most prominent peaks in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch and the sulfoxide (S=O) stretch. The presence of these two intense bands is a strong indicator of the compound's structure.

Caption: Correlation of functional groups with key IR absorptions.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 198.24 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 198 is expected, corresponding to the intact molecule.

-

Loss of Methoxy Radical (-OCH₃): A significant fragment at m/z = 167, resulting from the cleavage of the ester group.

-

Loss of Methylsulfinyl Radical (-SOCH₃): A fragment at m/z = 135.

-

Loss of Carbon Monoxide (-CO) from the [M-OCH₃]⁺ fragment: A peak at m/z = 139.

-

Rearrangement and further fragmentation: Aromatic sulfoxides are known to undergo rearrangements upon ionization, which could lead to more complex fragmentation patterns.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural elucidation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently characterize this molecule. The predicted spectral data, based on sound chemical principles and analogous compounds, serves as a reliable reference for experimental work. This in-depth understanding of its spectroscopic properties is fundamental for its application in drug discovery and development, where precise molecular characterization is paramount.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Molecular structure of Methyl 2-(methylsulfinyl)benzenecarboxylate

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-(methylsulfinyl)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Rich Moiety

This compound is an organic compound featuring a benzene ring substituted with a methyl ester and a methylsulfinyl (sulfoxide) group at the ortho positions. This arrangement creates a molecule of significant interest in synthetic and medicinal chemistry. The sulfoxide group is not merely a linker; it is a stereogenic, polar, and highly versatile functional group that imparts unique chemical and physical properties.[1][2] Its ability to act as a chiral auxiliary, engage in hydrogen bonding, and influence the electronic nature of the aromatic ring makes it a valuable scaffold in the design of complex molecules and pharmacologically active agents.[3][4]

This guide provides a comprehensive exploration of the molecular structure of this compound, from its logical synthesis to its detailed characterization. We will examine the causality behind the chosen synthetic pathway, present robust protocols for its preparation and analysis, and discuss the implications of its structural features for researchers in drug discovery.

Physicochemical and Spectroscopic Data Summary

A clear understanding of a molecule begins with its fundamental properties. The data below serves as a quick reference for the identification and handling of this compound.

| Property | Value | Source |

| CAS Number | 4850-73-1 | [5] |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | Inferred from Formula |

| Boiling Point | 362.9°C at 760 mmHg | [5] |

| Density | 1.29 g/cm³ | [5] |

| Flash Point | 173.2°C | [5] |

| Predicted Spectroscopic Data | Expected Values | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 1H), δ ~7.5-7.7 (m, 3H), δ ~3.9 (s, 3H), δ ~3.0 (s, 3H) | Aromatic protons ortho to the ester are deshielded. The methyl ester and sulfinyl methyl protons appear as singlets. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), δ ~145 (Ar-C), δ ~133-125 (Ar-C), δ ~53 (O-CH₃), δ ~42 (S-CH₃) | The carbonyl carbon of the ester is significantly downfield. Aromatic carbons and the two methyl carbons have distinct chemical shifts. |

| Infrared (IR) Spectroscopy | ~1720 cm⁻¹ (C=O stretch), ~1040 cm⁻¹ (S=O stretch) | Strong absorption for the ester carbonyl. Characteristic strong absorption for the sulfoxide group. |

| Mass Spectrometry (EI) | m/z 198 (M⁺), 183 (M⁺ - CH₃), 167 (M⁺ - OCH₃), 139 | Molecular ion peak and characteristic fragments from loss of methyl and methoxy groups. |

Strategic Synthesis: From Thioether to Sulfoxide

The most logical and controlled synthesis of this compound involves the selective oxidation of its thioether precursor, Methyl 2-(methylthio)benzoate. This strategy is predicated on the need to introduce the oxygen atom onto the sulfur without affecting other functional groups, primarily the ester, and preventing over-oxidation to the corresponding sulfone.

The precursor, Methyl 2-(methylthio)benzoate, is readily prepared from 2-(methylthio)benzoic acid, which itself can be synthesized from commercially available starting materials like thiosalicylic acid or 2-chlorobenzonitrile.[6][7][8]

Causality in Experimental Design:

-

Choice of Precursor: Starting with the thioether allows for the direct and final-step introduction of the sensitive sulfoxide functionality. This avoids subjecting the sulfoxide to harsh conditions that might be required for ester formation.

-

Choice of Oxidizing Agent: A mild and selective oxidizing agent is paramount. While powerful oxidants like KMnO₄ could be used, they risk over-oxidation to the sulfone and potential side reactions with the aromatic ring. Hydrogen peroxide, particularly in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, offers the required selectivity for the sulfide-to-sulfoxide transformation.[9][10] The use of one equivalent of the oxidant is crucial to favor the sulfoxide product.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 2-(methylthio)benzoic acid to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize this compound via oxidation.

Materials:

-

Methyl 2-(methylthio)benzoate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve Methyl 2-(methylthio)benzoate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

-

Addition of Oxidant: Dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the stirred solution of the thioether over 30 minutes, ensuring the temperature remains below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent over-oxidation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot (the sulfoxide).

-

Work-up: Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid or oil.

Molecular Structure and Conformation

The molecular architecture of this compound is defined by the spatial relationship between the aromatic ring, the ester, and the chiral sulfoxide group.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Structural Features:

-

Stereogenic Sulfur: The sulfur atom in the sulfoxide group is bonded to four different groups (the benzene ring, a methyl group, an oxygen atom, and a lone pair of electrons), making it a stereocenter.[2] This means the molecule is chiral and can exist as two enantiomers, (R)- and (S)-. The synthesis described above is racemic, producing an equal mixture of both.

-

Conformational Rigidity: Unlike sulfides, sulfoxides have a significant barrier to pyramidal inversion at the sulfur atom, making the enantiomers configurationally stable at room temperature.[2]

-

Polarity and H-Bonding: The S=O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the sulfur. The oxygen atom is a strong hydrogen bond acceptor, a critical feature for molecular recognition in biological systems, such as binding to a protein active site.

Structural Verification: A Self-Validating Analytical Workflow

The confirmation of the synthesized molecule's identity and purity is not a single step but a logical, self-validating workflow. Each analytical technique provides a piece of the structural puzzle, and their combined data provides unequivocal proof.

Caption: Logical workflow for the structural confirmation of the target compound.

Applications in Drug Discovery and Development

The sulfoxide moiety is a privileged functional group in medicinal chemistry, appearing in numerous approved drugs such as esomeprazole (a proton pump inhibitor) and modafinil (a wakefulness-promoting agent).[4] The structural features of this compound make it and its derivatives attractive for several reasons:

-

Modulation of Physicochemical Properties: The polar sulfoxide group can improve the solubility and metabolic stability of a parent molecule compared to its thioether analog. This is a crucial aspect of tuning the pharmacokinetic profile of a drug candidate.[11]

-

Chiral Scaffolding: As a stable chiral auxiliary, the sulfinyl group can be used to direct the stereochemistry of reactions at nearby positions, enabling the synthesis of enantiomerically pure compounds.[1] This is vital, as different enantiomers of a drug can have vastly different biological activities and safety profiles.

-

Bioisosteric Replacement: The methylsulfinyl group can act as a bioisostere for other functional groups, allowing chemists to fine-tune the electronic and steric properties of a lead compound to optimize its interaction with a biological target.

The ortho-arrangement of the ester and sulfoxide groups provides a rigid scaffold that can be further elaborated. The ester can be hydrolyzed to the carboxylic acid or converted to an amide, providing points for diversification in a drug discovery program. The aromatic ring can undergo further substitution, allowing for a systematic exploration of the structure-activity relationship (SAR).

References

- Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. DOI: 10.15406/mojboc.2018.02.00062

- Bagh, S., & Ghorai, P. (2020). Rearrangements of Sulfoxides and Sulfones in the Total Synthesis of Natural Compounds. ChemistrySelect, 5(29), 8899-8919.

-

Frenzel, R. A., et al. (2014). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... ResearchGate. Retrieved from [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry. Retrieved from [Link]

- Li, Z., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3539.

- Nace, H., & Monagle, J. (1961). Notes: Reactions of Sulfoxides with Organic Halides. Preparation of Aldehydes and Ketones. The Journal of Organic Chemistry, 26(5), 1783-1784.

- Frenzel, R. A., et al. (2011). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Journal of Chemical Sciences, 123(2), 121-130.

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.

- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.

-

PubChem. (n.d.). 2-(methylthio)benzoic acid. Retrieved from [Link]

-

Chemdad. (n.d.). 2-(METHYLTHIO)BENZOIC ACID. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (methylsulfinyl)- (CAS 1193-82-4). Retrieved from [Link].

Sources

- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 7. 2-(METHYLTHIO)BENZOIC ACID | 3724-10-5 [chemicalbook.com]

- 8. 2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. namiki-s.co.jp [namiki-s.co.jp]

The Stereochemical Nuances of Methyl 2-(methylsulfinyl)benzenecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of a stereogenic sulfur center into small molecules represents a powerful strategy in medicinal chemistry and asymmetric synthesis. Methyl 2-(methylsulfinyl)benzenecarboxylate, a seemingly simple aromatic sulfoxide, embodies the profound impact of chirality on molecular properties and reactivity. This technical guide provides a comprehensive exploration of the chirality of this molecule, moving beyond a superficial overview to delve into the practical and theoretical considerations essential for its synthesis, characterization, and potential applications. We will dissect established methodologies for the preparation of enantioenriched sulfoxides and adapt them to the specific structural features of our target. This document is intended to serve as a practical resource, grounded in established scientific principles, for researchers seeking to harness the unique stereochemical attributes of chiral sulfoxides in their work.

The Significance of Sulfoxide Chirality

The sulfinyl group, with its lone pair of electrons, an oxygen atom, and two different organic residues, forms a stable tetrahedral geometry around the sulfur atom, rendering it a stereogenic center. Unlike the rapidly inverting nitrogen in amines, the energy barrier for the pyramidal inversion of sulfoxides is substantial, allowing for the isolation of stable enantiomers at room temperature.[1] This configurational stability is a cornerstone of their utility in asymmetric synthesis, where they can act as potent chiral auxiliaries, directing the stereochemical outcome of reactions.[2][3] The distinct spatial arrangement of the sulfoxide enantiomers can lead to differential interactions with other chiral molecules, a critical consideration in the development of stereoselective catalysts and pharmacologically active agents.

Strategies for Accessing Enantioenriched this compound

The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.

Asymmetric Oxidation of Methyl 2-(methylthio)benzenecarboxylate

The most direct and widely employed method for the synthesis of chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide.[1] For our target molecule, this involves the oxidation of methyl 2-(methylthio)benzenecarboxylate.

A well-established and highly effective method for this transformation is the Kagan-Modena oxidation, which utilizes a chiral titanium complex.[4][5][6][7] This system, typically composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP), has proven effective for a wide range of sulfides.

// Nodes Prochiral_Sulfide [label="Methyl 2-(methylthio)benzenecarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Titanium_Complex [label="Ti(OiPr)4 / Chiral DET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="TBHP or CHP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_Sulfoxide [label="Enantioenriched\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prochiral_Sulfide -> Chiral_Sulfoxide [label=" Asymmetric Oxidation "]; Titanium_Complex -> Prochiral_Sulfide [arrowhead=none]; Oxidant -> Prochiral_Sulfide [arrowhead=none];

// Invisible nodes for alignment {rank=same; Prochiral_Sulfide; Chiral_Sulfoxide;} } .enddot

Caption: The Kagan-Modena asymmetric oxidation workflow.

Experimental Protocol: Asymmetric Oxidation

-

Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (R,R)-diethyl tartrate (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) at -20 °C.

-

To this solution, add titanium(IV) isopropoxide (1.0 equivalent) dropwise, maintaining the temperature at -20 °C.

-

Stir the resulting mixture for 30 minutes to allow for the formation of the chiral titanium complex.

-

Oxidation: Dissolve methyl 2-(methylthio)benzenecarboxylate (1.0 equivalent) in DCM and add it to the catalyst mixture.

-

Add cumene hydroperoxide (1.1 equivalents) dropwise, ensuring the temperature does not rise above -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celite® to remove titanium salts.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the organometallic reagents with atmospheric oxygen and moisture.

-

Low Temperature (-20 °C): Crucial for achieving high enantioselectivity by favoring one diastereomeric transition state over the other.

-

Dropwise Addition: Controls the reaction rate and prevents localized overheating, which can lead to side reactions and reduced enantioselectivity.

-

Cumene Hydroperoxide (CHP): Often provides higher enantioselectivities compared to tert-butyl hydroperoxide (TBHP) in Kagan-Modena oxidations.[5]

-

Aqueous Work-up: Decomposes the titanium complex and facilitates its removal from the reaction mixture.

Chiral Resolution of Racemic this compound

While generally less efficient than asymmetric synthesis, chiral resolution can be a viable option for obtaining enantiopure material. This typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer. Given the presence of the ester functionality, a potential strategy could involve the hydrolysis of the ester to the corresponding carboxylic acid, resolution of the acid, and subsequent re-esterification.

// Nodes Racemic_Sulfoxide [label="Racemic this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Racemic_Acid [label="Racemic 2-(methylsulfinyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Chiral_Base [label="Chiral Resolving Agent\n(e.g., (R)-(-)-1-Phenylethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomeric_Salts [label="Diastereomeric Salts", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Fractional Crystallization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Separated_Salts [label="Separated Diastereomeric Salts", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidification [label="Acidification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enantiopure_Acid [label="Enantiopure 2-(methylsulfinyl)benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterification [label="Esterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enantiopure_Sulfoxide [label="Enantiopure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemic_Sulfoxide -> Hydrolysis; Hydrolysis -> Racemic_Acid; Racemic_Acid -> Diastereomeric_Salts; Chiral_Base -> Diastereomeric_Salts [arrowhead=none]; Diastereomeric_Salts -> Separation; Separation -> Separated_Salts; Separated_Salts -> Acidification; Acidification -> Enantiopure_Acid; Enantiopure_Acid -> Esterification; Esterification -> Enantiopure_Sulfoxide; } .enddot

Caption: A potential workflow for the chiral resolution of the target molecule.

Analytical Characterization of Chirality

Determining the enantiomeric purity and absolute configuration of the synthesized sulfoxide is paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | These phases offer a broad range of enantioselectivity for various classes of chiral compounds, including sulfoxides. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Provides a non-polar environment that promotes chiral recognition on the CSP. The alcohol modifier is used to adjust retention times and resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. |

| Detection | UV at a wavelength where the analyte absorbs strongly (e.g., 254 nm) | Allows for sensitive detection of the aromatic compound. |

Self-Validating System: The HPLC method should be validated by analyzing the racemic mixture to confirm the separation of two distinct peaks of equal area, followed by the analysis of the enantioenriched sample to determine the ratio of the two enantiomers.

Chiroptical Methods: Electronic Circular Dichroism (ECD)

While HPLC determines the enantiomeric ratio, chiroptical methods like Electronic Circular Dichroism (ECD) can provide information about the absolute configuration of the enantiomers. For alkyl aryl sulfoxides, it has been reported that the (R)-enantiomers often exhibit a positive Cotton effect in the 235-255 nm region, while the (S)-enantiomers show a negative Cotton effect.[4] This empirical rule can be a useful tool for assigning the absolute configuration, although it should be used with caution and ideally confirmed by other methods such as X-ray crystallography if a crystalline sample can be obtained.

Potential Applications in Asymmetric Synthesis

The strategic placement of the chiral sulfinyl group ortho to the methyl ester in this compound opens up intriguing possibilities for its use as a chiral auxiliary.

-

Directed Ortho-Metalation: The sulfinyl group is a known ortho-directing group in electrophilic aromatic substitution and metalation reactions. The chirality at the sulfur could potentially influence the stereochemical outcome of reactions at the ortho' position (C6) of the benzene ring.

-

Diastereoselective Nucleophilic Addition to the Ester: The chiral environment created by the sulfinyl group could be leveraged to control the stereochemistry of nucleophilic additions to the carbonyl group of the methyl ester, potentially after conversion to a more reactive carbonyl derivative like a ketone.

-

Chiral Ligand Precursor: The molecule could serve as a precursor for the synthesis of more complex chiral ligands for transition metal catalysis.

Conclusion

This compound serves as an excellent case study for understanding and applying the principles of sulfoxide chirality. Through established methodologies such as the Kagan-Modena asymmetric oxidation, it is possible to access this molecule in an enantioenriched form. Rigorous analytical techniques, particularly chiral HPLC, are essential for quantifying the success of such synthetic endeavors. The unique structural features of this molecule suggest its potential as a valuable tool in the field of asymmetric synthesis, warranting further investigation into its reactivity and applications. This guide provides a solid foundation for researchers to explore the rich stereochemistry of this and related chiral sulfoxides.

References

-

Boyd, D. R., et al. (2016). Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. Advanced Synthesis & Catalysis, 358(3), 409-421. [Link]

-

Subramanian, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 79-89. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (2002). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 102(10), 3335-3382. [Link]

-

Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4453. [Link]

-

Fernández de la Pradilla, R., & Viso, A. (2005). Application of Chiral Sulfoxides in Asymmetric Synthesis. In Topics in Current Chemistry (Vol. 248, pp. 1-89). Springer, Berlin, Heidelberg. [Link]

-

Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. [Link]

-

O'Mahony, G. E., Ford, A., & Maguire, A. R. (2011). Synthesis of Enantioenriched Sulfoxides. ARKIVOC, 2011(i), 1-110. [Link]

-

O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. [Link]

-

Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins [mdpi.com]

- 7. Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of Methyl 2-(methylsulfinyl)benzenecarboxylate

This guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of methyl 2-(methylsulfinyl)benzenecarboxylate, a chiral sulfoxide with potential applications in asymmetric synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organic compounds, serving as valuable chiral auxiliaries and intermediates in the synthesis of complex molecules. The stereogenic center at the sulfur atom imparts unique chiroptical properties and allows for stereoselective transformations. This compound is a notable example, featuring a sulfoxide group ortho to a methyl ester on a benzene ring. The controlled synthesis and separation of its enantiomers are crucial for exploring their distinct chemical and biological activities.

Synthesis of Racemic this compound

The foundational step in accessing the enantiomers of this compound is the synthesis of the racemic mixture. This is typically achieved through the oxidation of the corresponding sulfide, methyl 2-(methylthio)benzoate.

Synthesis of Methyl 2-(methylthio)benzoate (Precursor)

The precursor can be synthesized from methyl salicylate via a two-step process involving methylation of the phenolic hydroxyl group followed by nucleophilic aromatic substitution with a methylthiolate source. A more direct approach involves the esterification of 2-(methylthio)benzoic acid.

Oxidation to Racemic this compound

A straightforward and efficient method for the oxidation of the sulfide to the sulfoxide involves the use of a mild oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid or dichloromethane.[1]

Experimental Protocol: Synthesis of Racemic this compound

-

Dissolution: Dissolve methyl 2-(methylthio)benzoate (1.0 eq) in glacial acetic acid.

-

Oxidation: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Enantioselective Synthesis

The production of enantioenriched this compound is achieved through the asymmetric oxidation of methyl 2-(methylthio)benzoate. Vanadium-based catalysts in conjunction with chiral ligands have proven effective for this transformation.[2]

Vanadium-Catalyzed Asymmetric Oxidation

The use of a chiral vanadium complex, often formed in situ from a vanadium source (e.g., vanadyl acetylacetonate, VO(acac)₂) and a chiral Schiff base ligand, can catalyze the enantioselective oxidation of sulfides with an oxidant like hydrogen peroxide.[2]

Experimental Protocol: Asymmetric Oxidation

-

Catalyst Formation: In a round-bottom flask, stir the chiral Schiff base ligand and VO(acac)₂ in a suitable solvent (e.g., dichloromethane) at room temperature for 30 minutes to form the chiral catalyst complex.

-

Substrate Addition: Add the methyl 2-(methylthio)benzoate substrate to the catalyst solution.

-

Oxidation: Cool the mixture to 0 °C and add the oxidant (e.g., aqueous hydrogen peroxide) dropwise.

-

Reaction Control: Maintain the reaction at 0 °C and monitor by chiral HPLC to determine conversion and enantiomeric excess (ee).

-

Workup and Purification: Once the desired conversion and ee are reached, quench the reaction and purify the product using column chromatography.

Caption: Workflow for the asymmetric synthesis of this compound.

Chiral Resolution of Enantiomers

For obtaining enantiomerically pure samples, especially for analytical standards, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those from Daicel (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective for the separation of sulfoxide enantiomers.[3][4][5][6][7]

Chiral HPLC Methodology

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Immobilized polysaccharide-based columns offer broad solvent compatibility and are excellent starting points for method development.[6]

Experimental Protocol: Chiral HPLC Separation

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Daicel CHIRALPAK IG (amylose tris(3-chloro-5-methylphenylcarbamate)) or a similar polysaccharide-based chiral column.[6]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample solution.

-

Elution and Detection: Elute the sample and monitor the UV absorbance at 254 nm. The two enantiomers will exhibit different retention times.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for the chiral HPLC separation of enantiomers.

Characterization of Enantiomers

Once separated, the enantiomers must be thoroughly characterized to confirm their identity and purity. Key characterization techniques include NMR spectroscopy, mass spectrometry, and chiroptical methods.

Spectroscopic and Physical Properties

| Property | Description |

| ¹H and ¹³C NMR | Confirms the chemical structure of the molecule. The spectra of the two enantiomers are identical in an achiral solvent. |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. |

| Melting Point | The melting point of the racemate may differ from that of the pure enantiomers. |

| Optical Rotation [α]D | The specific rotation of the two enantiomers will be equal in magnitude but opposite in sign. The value is dependent on the solvent and concentration.[8][9] |

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. By comparing the experimental CD spectrum with theoretically calculated spectra for a known configuration (e.g., R or S), the absolute configuration of the synthesized enantiomers can be determined.

Potential Applications

The enantiomers of this compound hold promise in several areas of chemical research:

-

Asymmetric Synthesis: As chiral auxiliaries or ligands in stereoselective reactions.

-

Pharmaceutical Intermediates: As building blocks for the synthesis of biologically active molecules.

-

Materials Science: For the development of chiral materials with unique optical or electronic properties.

Conclusion

This guide has outlined the key methodologies for the synthesis, separation, and characterization of the enantiomers of this compound. The provided protocols offer a robust framework for researchers to produce and analyze these valuable chiral compounds. The combination of asymmetric synthesis and chiral HPLC provides a powerful toolkit for accessing enantiopure sulfoxides, paving the way for their application in various fields of chemical science.

References

-

Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. [Link]

-

The Preparation of Optically Active β-Keto Sulfoxides by Means of an Enantiomer-differentiating Reaction of α-Lithio Aryl Methyl Sulfoxides with Chiral Carboxylates. Sci-Hub. [Link]

-

Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. [Link]

-

Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

-

Methyl 2-(thiophene-2-carboxamido)benzoate. Acta Crystallographica Section E. [Link]

-

Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides. Marine Drugs. [Link]

-

Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Physical Chemistry A. [Link]

- Novel method for preparing methyl 2-diphenylmethylsulfinylacetate.

-

Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. [Link]

-

Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. ResearchGate. [Link]

-

Synthesis and Chiroptical Properties of (S)-(-)-N-α-Methylbenzylmaleimide Polymers Containing Crystallinity. SciSpace. [Link]

-

Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. ResearchGate. [Link]

-

Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Journal of the American Chemical Society. [Link]

-

Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]

Sources

- 1. EP1437345A1 - Novel method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]

- 2. Enantioselectivity in Vanadium-Dependent Haloperoxidases of Different Marine Sources for Sulfide Oxidation to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. velocityscientific.com.au [velocityscientific.com.au]

- 8. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

This guide provides an in-depth exploration of sulfoxide compounds, pivotal reagents and functional groups in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles, key transformations, and strategic applications of sulfoxides, moving beyond mere procedural descriptions to offer insights into the causality behind experimental choices.

The Sulfoxide Functional Group: A Hub of Reactivity and Chirality

The sulfoxide group, with its pyramidal sulfur center bearing an oxygen atom and two organic substituents, is more than a simple functional moiety; it is a versatile control element for complex molecular construction. Its unique electronic and stereochemical properties are central to its utility.

The sulfur-oxygen bond is highly polarized, possessing a significant dipole moment. This feature not inorganically renders sulfoxides as excellent polar aprotic solvents, such as the ubiquitous dimethyl sulfoxide (DMSO), but also dictates their reactivity.[1][2] The sulfur atom can act as a nucleophile towards soft electrophiles, while the oxygen is nucleophilic towards hard electrophiles.[1]